N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCDUUXCNJSZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368088 | |

| Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124772-05-0 | |

| Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide from Metol and Tosyl Chloride

For Researchers, Scientists, and Drug Development Professionals

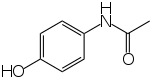

This technical guide provides a comprehensive overview of the synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry. The synthesis involves the reaction of metol (also known as N-methyl-p-aminophenol) with tosyl chloride (p-toluenesulfonyl chloride). This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow.

Reaction Overview

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of metol attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. The phenolic hydroxyl group of metol is generally less reactive under these conditions, leading to the formation of the N-sulfonated product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Product Name | N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | [1] |

| Molecular Formula | C₁₄H₁₅NO₃S | [2] |

| Molecular Weight | 277.34 g/mol | [2] |

| Appearance | Grey amorphous powder | [1] |

| Yield | 65% | [1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.55 (d, J = 8.4 Hz, 2H, H-2', H-6'), 6.85 (d, J = 9.0 Hz, 2H, H-2, H-6), 6.67 (d, J = 8.7 Hz, 2H, H-3, H-5), 3.09 (s, 3H, N-CH₃), 2.41 (s, 3H, Ar-CH₃) | [1] |

| IR (KBr, cm⁻¹) | νₘₐₓ 3350 (O-H), 1590 (C=C), 1350, 1150 (SO₂) | [1] |

| EI-MS (m/z) | 277 [M]⁺, 262 [M-CH₃]⁺, 213 [M-SO₂]⁺ | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from metol and tosyl chloride.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Metol (p-methylaminophenol) | 150-75-4 | C₇H₉NO | 123.15 |

| Tosyl Chloride (p-toluenesulfonyl chloride) | 98-59-9 | C₇H₇ClO₂S | 190.65 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve metol (1.0 eq.) in a mixture of pyridine (1.1 eq.) and dichloromethane (DCM).

-

Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of tosyl chloride (1.05 eq.) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with 5 M HCl. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Extraction: Wash the organic phase with water. Combine the aqueous layers and back-extract with DCM.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound. The parent study reported the product as a grey amorphous powder.[1]

Visualizations

Reaction Scheme:

The synthesis of this compound from metol and tosyl chloride can be represented by the following reaction scheme:

Caption: Reaction scheme for the synthesis.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow diagram.

Safety Considerations

-

Tosyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

-

Hydrochloric acid is corrosive. Handle with appropriate PPE.

This guide is intended for use by qualified professionals and should be supplemented with standard laboratory safety practices.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. Due to a lack of extensive experimental data in publicly available literature, this guide combines established factual data with computationally predicted values to offer a robust profile of the molecule. Detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in further characterization. Additionally, this document outlines the compound's known biological activities and illustrates the signaling pathways associated with its inhibitory actions on acetylcholinesterase and lipoxygenase. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

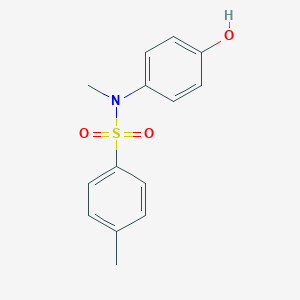

Chemical Identity and Properties

This compound is a sulfonamide derivative with a molecular structure featuring a p-toluenesulfonyl group attached to an N-methylated p-aminophenol moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. Experimental values are provided where available; otherwise, computationally predicted values from reputable sources are listed.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃S | Appchem[1] |

| Molecular Weight | 277.34 g/mol | Appchem[1] |

| CAS Number | 124772-05-0 | Appchem[1] |

| Predicted Melting Point | 135-145 °C | (Prediction) |

| Predicted Boiling Point | 450-550 °C | (Prediction) |

| Predicted Water Solubility | 0.05 - 0.15 g/L | (Prediction) |

| Predicted pKa (acidic) | 9.5 - 10.5 (Phenolic OH) | (Prediction) |

| Predicted pKa (basic) | -2.0 to -3.0 (Sulfonamide N) | (Prediction) |

| Predicted LogP | 2.5 - 3.5 | (Prediction) |

Experimental Protocols

This section provides detailed, generalized methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are based on standard laboratory practices and may require optimization for this specific compound.

Synthesis of this compound

A general workflow for the synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve p-methylaminophenol (metol) in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride to the solution at room temperature with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess pyridine and precipitate the crude product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range represents the melting point.

Determination of Solubility

Caption: Iterative workflow for determining the solubility of a compound.

Protocol:

-

Solvent Selection: Test the solubility in a range of solvents of varying polarity, such as water, ethanol, acetone, and dichloromethane.

-

Procedure: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.

-

Mixing and Equilibration: Vigorously stir or sonicate the mixture at a constant temperature until equilibrium is reached (no more solid dissolves).

-

Observation: Visually inspect for the presence of undissolved solid.

-

Quantification: If the solid dissolves completely, add more of the compound in weighed portions until saturation is reached. If the solid is insoluble, a quantitative measurement can be made by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

References

An In-depth Technical Guide on N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS: 124772-05-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis, biological activities, and potential therapeutic applications based on available scientific literature. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a moderately sized organic molecule with the key properties summarized in the table below.

| Property | Value | Reference |

| CAS Number | 124772-05-0 | N/A |

| Molecular Formula | C₁₄H₁₅NO₃S | N/A |

| Molecular Weight | 277.34 g/mol | N/A |

| Melting Point | 138 °C | N/A |

| SMILES | CN(C1=CC=C(O)C=C1)S(=O)(=O)C2=CC=C(C)C=C2 | N/A |

Synthesis

The synthesis of this compound is achieved through the reaction of p-(methylamino)phenol (also known as metol) with 4-methylbenzenesulfonyl chloride (tosyl chloride)[1].

References

An In-depth Technical Guide to the Structure Elucidation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a compound of interest due to its potential biological activities, including enzyme inhibition. This document outlines the synthetic pathway, spectroscopic characterization, and the biological context of its mechanism of action.

Chemical Structure and Properties

This compound is a sulfonamide derivative with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of approximately 277.34 g/mol .[1] The structure features a central sulfonamide linkage with a p-tolyl group on the sulfur atom and an N-methyl-p-hydroxyphenyl group on the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124772-05-0 | [1] |

| Molecular Formula | C₁₄H₁₅NO₃S | [1] |

| Molecular Weight | 277.34 g/mol | [1] |

| SMILES | CN(S(C1=CC=C(C)C=C1)(=O)=O)C1=CC=C(O)C=C1 | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the reaction of p-methylaminophenol (also known as metol) with p-toluenesulfonyl chloride.

Synthetic Workflow

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-aryl-N-methyl-benzenesulfonamides, adapted from established procedures for similar compounds.

Materials:

-

p-Methylaminophenol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of p-methylaminophenol in anhydrous dichloromethane, add pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Data for Structure Elucidation

Due to the unavailability of the full experimental data for the target compound, the following tables present expected and representative spectroscopic data based on the analysis of closely related N-aryl-N-methyl-benzenesulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.70-7.60 | Doublet | 2H | Aromatic protons ortho to SO₂ |

| ~ 7.30-7.20 | Doublet | 2H | Aromatic protons meta to SO₂ |

| ~ 7.10-7.00 | Doublet | 2H | Aromatic protons ortho to N |

| ~ 6.80-6.70 | Doublet | 2H | Aromatic protons meta to N |

| ~ 5.50-5.00 | Singlet (broad) | 1H | Phenolic -OH |

| ~ 3.20 | Singlet | 3H | N-CH₃ |

| ~ 2.40 | Singlet | 3H | Ar-CH₃ |

Table 3: Representative ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.0 | Aromatic C-OH |

| ~ 144.0 | Aromatic C-CH₃ |

| ~ 137.0 | Aromatic C-S |

| ~ 135.0 | Aromatic C-N |

| ~ 130.0 | Aromatic CH (meta to SO₂) |

| ~ 128.0 | Aromatic CH (ortho to SO₂) |

| ~ 127.0 | Aromatic CH (ortho to N) |

| ~ 116.0 | Aromatic CH (meta to N) |

| ~ 38.0 | N-CH₃ |

| ~ 21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3500-3300 | Broad | O-H stretch (phenolic) |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Weak | Aliphatic C-H stretch |

| ~ 1600, 1500 | Strong | Aromatic C=C stretch |

| ~ 1350-1320 | Strong | Asymmetric SO₂ stretch |

| ~ 1170-1150 | Strong | Symmetric SO₂ stretch |

| ~ 910-890 | Medium | S-N stretch |

Mass Spectrometry (MS)

Table 5: Representative Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment |

| 277 | [M]⁺ (Molecular Ion) |

| 155 | [CH₃-C₆H₄-SO₂]⁺ |

| 122 | [HO-C₆H₄-NCH₃]⁺ |

| 91 | [CH₃-C₆H₄]⁺ |

A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The reported IC₅₀ value for this inhibition is 75 ± 0.83 µM.

Acetylcholinesterase Inhibition Signaling Pathway

Acetylcholinesterase inhibitors prevent the degradation of acetylcholine in the synaptic cleft, leading to an increased concentration and prolonged action of this neurotransmitter on its receptors. This has implications for cholinergic signaling, which is involved in various physiological processes.

Figure 2: Signaling pathway of acetylcholinesterase inhibition.

The inhibition of acetylcholinesterase can modulate various downstream signaling cascades depending on the specific cholinergic receptors activated. For instance, activation of muscarinic acetylcholine receptors can lead to the activation of G-protein coupled signaling pathways, while nicotinic acetylcholine receptors are ligand-gated ion channels.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. Its characterization by NMR, IR, and mass spectrometry provides a comprehensive understanding of its molecular structure. The identification of its inhibitory activity against acetylcholinesterase highlights its potential as a lead compound for further investigation in the context of neurodegenerative diseases and other conditions involving cholinergic dysfunction. Further studies are warranted to explore its detailed mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide on the Postulated Mechanism of Action of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the potential mechanism of action for the compound N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. Direct research elucidating the specific biological pathways of this molecule is limited in publicly accessible literature. Therefore, this guide presents a comprehensive analysis based on the reported bioactivities of the closely related structural analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. The primary hypothesized mechanisms involve the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This guide furnishes detailed experimental protocols for the assays used to determine these activities, presents all available quantitative data in a structured format, and includes visualizations of the experimental workflow and implicated signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction and Postulated Biological Targets

While the precise mechanism of action for this compound has not been extensively characterized, studies on its immediate analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, offer significant insights. Research indicates that this class of sulfonamide derivatives engages with specific enzymes implicated in neurological and inflammatory processes.

A study involving the synthesis and biological screening of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (referred to as compound 3 in the study) and its derivatives identified several key biological targets.[1] The parent compound itself was found to be the most effective inhibitor of acetylcholinesterase (AChE) among the series tested.[1] Furthermore, derivatives of this compound demonstrated potent inhibitory effects against lipoxygenase (LOX) and butyrylcholinesterase (BChE).[1] These findings suggest that the primary mechanism of action for this structural class, and likely for this compound, is enzyme inhibition.

The principal targets identified are:

-

Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.

-

Butyrylcholinesterase (BChE): A non-specific cholinesterase that hydrolyzes choline esters and plays a compensatory role in acetylcholine metabolism when AChE is inhibited.

-

Lipoxygenase (LOX): A family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation.

Quantitative Analysis of Enzyme Inhibition

The inhibitory activities of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (Compound 3 ) and its synthesized derivatives were quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. The data is summarized in the table below for comparative analysis.

| Compound ID | Derivative Structure (Modification at 4-O position) | IC₅₀ vs. AChE (μM) | IC₅₀ vs. BChE (μM) | IC₅₀ vs. LOX (μM) |

| 3 | -OH (Parent Compound) | 75 ± 0.83 | > 100 | > 100 |

| 6 | -C(O)Ph | 92 ± 1.23 | 89 ± 0.79 | 57 ± 0.97 |

| 7a | -CH₂-(2-Cl-Ph) | > 100 | > 100 | 65 ± 0.88 |

| 7b | -CH₂-(4-Cl-Ph) | > 100 | > 100 | 71 ± 1.01 |

| 7c | -CH₂-(2-NO₂-Ph) | > 100 | > 100 | 83 ± 1.12 |

| 7d | -CH₂-(3-NO₂-Ph) | > 100 | > 100 | 95 ± 0.93 |

| Eserine | Reference Standard | 0.85 ± 0.001 | 0.07 ± 0.001 | - |

| Quercetin | Reference Standard | - | - | 37.12 ± 0.07 |

Data sourced from the biological screening of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivatives.[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies employed in the screening of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of cholinesterases spectrophotometrically.

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, the concentration of which is measured at 412 nm.

-

Reagents:

-

Phosphate Buffer (100 mM, pH 8.0)

-

Acetylcholinesterase (AChE) from Electric eel (518 U/mg)

-

Butyrylcholinesterase (BChE) from equine serum (7-16 U/mg)

-

Acetylthiocholine Iodide (Substrate for AChE)

-

Butyrylthiocholine Chloride (Substrate for BChE)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Eserine (Reference Inhibitor)

-

-

Procedure:

-

Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer.

-

In a 96-well microplate, add 5 µL of the test compound solution at various concentrations.

-

Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution (acetylthiocholine or butyrylthiocholine) and 10 µL of DTNB solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 15 minutes.

-

Calculate the rate of reaction (V) for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the enzyme that catalyzes the oxidation of linoleic acid.

-

Principle: Lipoxygenase converts linoleic acid to a conjugated diene, hydroperoxylinoleic acid, which absorbs light at 234 nm. The inhibitory activity is determined by measuring the reduction in the rate of formation of this product.

-

Reagents:

-

Tris-HCl Buffer (100 mM, pH 8.0)

-

Lipoxygenase from Glycine max (soybean) (165,000 U/mg)

-

Linoleic Acid (Substrate)

-

Test compounds dissolved in a suitable solvent

-

Quercetin (Reference Inhibitor)

-

-

Procedure:

-

Prepare a 100 U/mL solution of lipoxygenase in the Tris-HCl buffer.

-

Prepare a 100 µM solution of linoleic acid substrate in the same buffer.

-

In a quartz cuvette, mix 150 µL of the Tris-HCl buffer, 10 µL of the test compound solution, and 20 µL of the lipoxygenase solution.

-

Incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for 5-6 minutes using a UV-Vis spectrophotometer.

-

Calculate the rate of reaction (V) for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening compounds for enzyme inhibition activity.

Postulated Signaling Pathway Inhibition

This diagram illustrates the potential impact of inhibiting lipoxygenase on the inflammatory signaling cascade.

References

An In-depth Technical Guide on the Biological Activity of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While research on this specific molecule is limited, analysis of its close structural analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, reveals significant biological activity. This guide provides a comprehensive overview of the known biological effects, focusing on enzyme inhibition, and presents detailed experimental protocols for the assays used to determine these activities. Furthermore, a plausible signaling pathway modulated by this class of compounds is illustrated, providing a basis for future research and drug development efforts.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzenesulfonamide core substituted with a hydroxyphenyl group suggests potential for various biological interactions. This document focuses on the biological activity of this compound, primarily through the lens of its closely related analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, for which experimental data is available. The primary activities identified are the inhibition of key enzymes involved in neurotransmission and inflammation.

Quantitative Biological Activity

The biological activity of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) are summarized in the table below.

| Enzyme Target | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Acetylcholinesterase (AChE) | 75 ± 0.83 | Eserine | Not Specified |

| Butyrylcholinesterase (BChE) | 89 ± 0.79 | Eserine | 0.85 ± 0.001 |

| Lipoxygenase (LOX) | 57 ± 0.97 | Quercetin | 37.12 ± 0.07 |

Data is for the structural analog N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide as a proxy for this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

The synthesis of the parent compound involves the reaction of p-methylaminophenol (metol) with toluene-4-sulfonyl chloride (tosyl chloride).[1]

-

Materials: p-Methylaminophenol, Toluene-4-sulfonyl chloride, suitable solvent (e.g., pyridine or an inert solvent with a base), apparatus for chemical synthesis including reaction flasks, condensers, and purification equipment (e.g., for crystallization or chromatography).

-

Procedure:

-

Dissolve p-methylaminophenol in a suitable solvent.

-

Add toluene-4-sulfonyl chloride to the solution. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

-

The reaction mixture is stirred, often with heating, for a specified period to ensure completion.

-

Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and washing of the organic phase.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.[1]

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H-NMR, IR, and EI-MS.[1]

-

Enzyme Inhibition Assays

The inhibitory activity against AChE and BChE was determined using a spectrophotometric method.[1]

-

Principle: The assay is based on the Ellman's method, where the enzyme hydrolyzes a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

-

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide)

-

Reference inhibitor (e.g., Eserine)

-

96-well microplate and microplate reader

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, test compound, and reference inhibitor in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or the reference inhibitor.

-

A control well containing the enzyme and buffer (no inhibitor) is also prepared.

-

The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB to all wells.

-

The absorbance is measured kinetically at 412 nm over a period of time.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

The lipoxygenase inhibitory activity was evaluated by monitoring the formation of hydroperoxides from a fatty acid substrate.[1]

-

Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids (e.g., linoleic acid or arachidonic acid) to form conjugated hydroperoxides. The formation of these hydroperoxides can be monitored by measuring the increase in absorbance at 234 nm.

-

Materials:

-

Lipoxygenase (e.g., from soybean)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (e.g., 0.1 M, pH 9.0)

-

Test compound (N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide)

-

Reference inhibitor (e.g., Quercetin)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, test compound, and reference inhibitor in the appropriate buffer.

-

In a quartz cuvette, pre-incubate the enzyme solution with various concentrations of the test compound or the reference inhibitor.

-

A control reaction containing the enzyme and buffer (no inhibitor) is also prepared.

-

Initiate the reaction by adding the substrate to the cuvette.

-

Immediately monitor the change in absorbance at 234 nm over time.

-

The initial reaction rate is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathway Modulation

While direct evidence for the signaling pathways modulated by this compound is not available, the observed inhibition of lipoxygenase by its close analog provides a strong indication of its potential to interfere with the arachidonic acid signaling cascade.

Arachidonic Acid Signaling Pathway

Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs). By inhibiting lipoxygenase, this compound could potentially downregulate the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.

Caption: Proposed mechanism of action via the arachidonic acid pathway.

Experimental Workflow and Synthesis Diagram

The general workflow for evaluating the biological activity of a novel compound like this compound and its synthesis are depicted below.

Caption: General experimental workflow for synthesis and biological evaluation.

Caption: Synthesis of the structural analog.

Conclusion

While direct experimental data for this compound remains to be published, the analysis of its close structural analog provides valuable insights into its potential biological activities. The observed inhibition of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase suggests that this compound may have applications in the fields of neurodegenerative diseases and inflammation. The provided experimental protocols serve as a foundation for further investigation into this and related sulfonamide compounds. Future research should focus on confirming these activities for the title compound and elucidating the precise molecular mechanisms and signaling pathways involved. The potential modulation of the arachidonic acid pathway warrants further exploration for the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and its derivatives. This class of compounds holds promise for further investigation in drug discovery, particularly as enzyme inhibitors. This document details the synthetic methodologies, experimental protocols, and extensive characterization data.

Synthesis

The synthesis of the parent compound, this compound, is achieved through a nucleophilic substitution reaction between p-(methylamino)phenol (also known as metol) and p-toluenesulfonyl chloride.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Further derivatization can be accomplished by targeting the hydroxyl group of the parent compound.

A representative synthetic scheme is as follows:

Scheme 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for sulfonamide synthesis.

Materials:

-

p-(Methylamino)phenol (Metol)

-

p-Toluenesulfonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask, dissolve p-(methylamino)phenol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl to remove the excess base.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

-

The parent compound has been synthesized with a reported yield of 65%.[1]

Characterization

The synthesized this compound and its derivatives are characterized using various spectroscopic techniques to confirm their structure and purity.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

| Parameter | Data |

| Molecular Formula | C₁₄H₁₅NO₃S |

| Molecular Weight | 277.34 g/mol |

| Appearance | Grey amorphous powder[1] |

| Yield | 65%[1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.55 (d, J = 8.4 Hz, 2H, H-2', H-6'), 7.25 (d, J = 8.4 Hz, 2H, H-3', H-5'), 6.85 (d, J = 9.0 Hz, 2H, H-2, H-6), 6.67 (d, J = 8.7 Hz, 2H, H-3, H-5), 3.09 (s, 3H, N-CH₃), 2.41 (s, 3H, Ar-CH₃)[1] |

| ¹³C-NMR | Data not explicitly found in the searched literature for this specific compound. Typical chemical shifts for similar structures are provided in the discussion below. |

| Mass Spectrometry (EI-MS) | m/z (%): 277 (M⁺), 262 ([M-CH₃]⁺), 213 ([M-SO₂]⁺)[1] |

| Infrared (IR) (KBr, cm⁻¹) | νₘₐₓ: 3400 (O-H), 3050 (aromatic C-H), 1600 (C=C), 1350 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch)[1] |

¹³C-NMR Discussion: While specific ¹³C-NMR data for this compound was not found in the searched literature, expected chemical shifts can be predicted based on analogous structures. Aromatic carbons typically appear in the range of 110-160 ppm. The carbon bearing the hydroxyl group would be expected at the higher end of this range, while the carbon attached to the sulfur atom would also be significantly deshielded. The methyl carbons would appear at much higher field, typically in the range of 20-40 ppm.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized compounds.

Biological Activity and Signaling Pathways

Derivatives of this compound have been screened for their biological activity, showing potential as enzyme inhibitors.

Enzyme Inhibition

The parent compound, this compound, has been identified as an inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 75 ± 0.83 µM.[1] Furthermore, 4-O-substituted derivatives have demonstrated inhibitory activity against lipoxygenase and butyrylcholinesterase (BChE).[1] For instance, the N-(4-benzoyloxyphenyl) derivative was found to be a potent inhibitor of lipoxygenase and butyrylcholinesterase.[1]

The following diagram illustrates the general principle of enzyme inhibition by these compounds.

Caption: General mechanism of enzyme inhibition.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound and its derivatives. The straightforward synthetic route and the interesting biological activities of these compounds make them attractive candidates for further research and development in medicinal chemistry. The provided experimental protocols and characterization data serve as a valuable resource for scientists working in this area. Further investigation into the structure-activity relationships and optimization of the inhibitory potency of these derivatives is warranted.

References

Spectroscopic Analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry. The following sections detail the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this compound. The presented data is illustrative and based on the analysis of structurally similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | Ar-OH |

| 7.62 | d | 2H | Ar-H (ortho to SO₂) |

| 7.38 | d | 2H | Ar-H (meta to SO₂) |

| 7.05 | d | 2H | Ar-H (ortho to OH) |

| 6.75 | d | 2H | Ar-H (meta to OH) |

| 3.15 | s | 3H | N-CH₃ |

| 2.40 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C-OH |

| 143.8 | C-SO₂ |

| 135.2 | C-CH₃ (on tosyl) |

| 130.0 | C (ipso, N-substituted) |

| 129.5 | Ar-CH (meta to SO₂) |

| 127.8 | Ar-CH (ortho to SO₂) |

| 125.0 | Ar-CH (ortho to OH) |

| 115.8 | Ar-CH (meta to OH) |

| 38.0 | N-CH₃ |

| 21.0 | Ar-CH₃ |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3050 | Medium | Aromatic C-H stretch |

| 2925 | Weak | Aliphatic C-H stretch |

| 1595, 1500 | Strong | Aromatic C=C stretch |

| 1340 | Strong | Asymmetric SO₂ stretch |

| 1160 | Strong | Symmetric SO₂ stretch |

| 1250 | Medium | C-N stretch |

| 1180 | Medium | C-O stretch (phenolic) |

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 293 | 85 | [M]⁺ (Molecular Ion) |

| 155 | 100 | [CH₃C₆H₄SO₂]⁺ |

| 138 | 40 | [M - CH₃C₆H₄SO₂]⁺ |

| 123 | 65 | [HOC₆H₄NCH₃]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=C, SO₂).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. The combination of NMR, IR, and MS provides complementary information that is essential for unambiguous structure determination in drug discovery and development.

References

Potential Therapeutic Targets of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a synthetic compound that has demonstrated inhibitory activity against several key enzymes implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the identified potential therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways. The information herein is intended to facilitate further research and drug development efforts centered on this molecule and its derivatives.

Identified Therapeutic Targets

Based on current research, this compound and its derivatives have been shown to primarily target enzymes within the cholinesterase and lipoxygenase families. These enzymes play crucial roles in neurotransmission and inflammation, respectively, making them attractive targets for therapeutic intervention in a range of disorders.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound and its benzoylated derivative against key enzymes is summarized in the table below. This data provides a quantitative basis for assessing the compound's potency and potential for therapeutic application.

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | Acetylcholinesterase (AChE) | 75 ± 0.83[1] |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 89 ± 0.79[1] |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase (LOX) | 57 ± 0.97[1] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the identified target enzymes operate is crucial for elucidating the mechanism of action of this compound and predicting its physiological effects.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Signaling

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve impulse. Butyrylcholinesterase, while also capable of hydrolyzing ACh, has a broader substrate specificity and is found in plasma and various tissues. Inhibition of these enzymes leads to an accumulation of acetylcholine, enhancing cholinergic transmission. This mechanism is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Lipoxygenase (LOX) Signaling Pathway

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active lipids, including leukotrienes and lipoxins. These molecules are potent inflammatory mediators involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cancer. Inhibition of lipoxygenase can therefore be a valuable strategy for treating inflammatory diseases.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for high-throughput screening.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

This compound (test compound)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.

-

Add various concentrations of the test compound to the wells. A control well should contain the solvent without the test compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).

-

Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes). The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate.

Materials:

-

Linoleic acid or arachidonic acid as substrate

-

Soybean lipoxygenase

-

Borate buffer (e.g., 0.2 M, pH 9.0)

-

This compound derivative (test compound)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a cuvette, mix the borate buffer and the enzyme solution.

-

Add the test compound at various concentrations. A control cuvette should contain the solvent only.

-

Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides).

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound and its derivatives have emerged as promising inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of these compounds.

Future research should focus on:

-

Determining the IC50 values of the parent compound against butyrylcholinesterase and lipoxygenase to complete the quantitative profile.

-

Elucidating the precise binding modes of these inhibitors with their target enzymes through structural biology studies.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

Evaluating the efficacy and safety of lead compounds in preclinical models of relevant diseases, such as Alzheimer's disease and inflammatory disorders.

The multifaceted inhibitory profile of this chemical scaffold suggests its potential for the development of novel therapeutics with applications in neurodegenerative and inflammatory conditions.

References

The Versatile Scaffold: A Technical Guide to Benzenesulfonamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the foundation of a vast array of therapeutic agents. Its remarkable versatility, stemming from favorable physicochemical properties and the ability to engage in key biological interactions, has led to the development of drugs across multiple therapeutic areas. This technical guide provides an in-depth review of the recent advancements of benzenesulfonamide derivatives in drug discovery, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity: Targeting Key Pathways in Malignancy

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit enzymes crucial for tumor growth and survival.

Carbonic Anhydrase Inhibition

A prominent mechanism of action for many anticancer benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).[1][2] Under the hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a critical role in regulating intracellular and extracellular pH, facilitating tumor cell proliferation and metastasis.[3]

| Compound/Series | Cancer Cell Line | IC50 (µM) | Target Enzyme | IC50/Ki (nM) | Selectivity (CA II/CA IX) | Reference |

| Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) | MDA-MB-231, MCF-7 | 1.52–6.31 | CA IX | 10.93–25.06 | High | [2] |

| 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide (3f) | COLO-205, MDA-MB-231, DU-145 | 5.03, 5.81, 23.93 (µg/ml) | CA IX | 2.2 (Ki) | High | [4] |

| 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides (4c) | MCF-7 | 3.96 | hCA II, hCA IX | 2.6 (Ki, hCA II), 16.1 (Ki, hCA IX) | - | [5] |

| Benzenesulfonate Derivatives (BS1-BS6) | K562, HCT 116, U-251, MCF-7, A549 | 0.078 - 11.34 | - | - | - | [6] |

| Imidazole-benzenesulfonamide (23) | IGR39, MDA-MB-231 | 27.8, 20.5 | - | - | - | [7][8] |

Tubulin Polymerization Inhibition

Certain benzenesulfonamide derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

| Compound | Cancer Cell Lines | IC50 (µM) | Reference |

| BA-3b | Seven cancer cell lines | 0.007–0.036 | [3] |

Signaling Pathway: Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin dimers. Their assembly (polymerization) and disassembly (depolymerization) are crucial for various cellular processes, including cell division. Tubulin-targeting agents can disrupt this dynamic equilibrium.

Caption: Microtubule polymerization and depolymerization cycle.

Antimicrobial Activity

Benzenesulfonamide derivatives have a long-standing history as antimicrobial agents. Their mechanism often involves the inhibition of essential metabolic pathways in bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound/Series | Microorganism | MIC (µg/mL) | Reference |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | S. aureus | 50 (concentration for significant inhibition) | [2] |

| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) | Gram-positive and Gram-negative bacteria | - (stated as most active) | [9] |

| Sulfonamide Derivatives I, II, III | S. aureus clinical isolates | 32 - 512 | [10][11] |

| Benzenesulfonamide-bearing imidazole-2-thiol (13) | M. abscessus complex | 0.5 - 4 | [12] |

Antiviral Activity

The antiviral potential of benzenesulfonamide derivatives has been demonstrated against a range of viruses, including influenza, Dengue, and Zika viruses.

Mechanism of Action

One notable mechanism is the inhibition of viral entry into host cells. For instance, some derivatives inhibit the fusion of the viral envelope with the host endosomal membrane by binding to viral proteins like hemagglutinin.[13] Another approach involves targeting host kinases, such as Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), which are essential for viral replication.[14]

Quantitative Data: Antiviral Activity

| Compound | Virus | EC50 | Reference |

| RO5487624 (analogue of 28) | Influenza A/Weiss/43 (H1N1) | 86 nM | [13] |

| N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) | Dengue virus (DENV) | 1.52 µM | [14] |

| N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) | Zika virus (ZIKV) | 1.91 µM | [14] |

| Benzenesulfonamide-containing phenylalanine derivative (11l) | HIV-1 NL4-3 | 90 nM | [15] |

Anti-inflammatory Activity

Benzenesulfonamide derivatives exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity

| Compound/Series | Target | % Inhibition / IC50 | Reference |

| 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide (3b) | COX-2 | 61.75% | [16] |

| Benzoxazolone derivatives (2c, 2d, 3d) | NO production | IC50: 16.43, 14.72, 13.44 µM | [17] |

Signaling Pathway: JAK/STAT in Inflammation and Cancer

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[1][18] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Caption: The JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of benzenesulfonamide derivatives.

Synthesis of 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides

This protocol describes a general method for the synthesis of thiazolidinone derivatives of benzenesulfonamide.[4][5][19][20]

-

Step 1: Synthesis of Schiff Base. A mixture of sulfanilamide (1 mmol), an appropriate aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

Step 2: Cyclization. The Schiff base (1 mmol) and thioglycolic acid (1.2 mmol) are dissolved in dry dioxane. A pinch of anhydrous zinc chloride is added as a catalyst. The mixture is refluxed for 8-10 hours. The solvent is then removed under reduced pressure. The resulting solid is washed with a sodium bicarbonate solution to remove unreacted thioglycolic acid, then with water, and finally dried. The crude product is purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[7][8]

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the benzenesulfonamide derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound.[21][22][23][24][25]

-

Cell Seeding: Host cells susceptible to the virus (e.g., Vero cells for Dengue/Zika) are seeded in 6-well plates and grown to a confluent monolayer.

-

Virus Dilution and Infection: A stock of the virus is serially diluted. The cell monolayers are infected with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 PFU/well).

-

Compound Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzenesulfonamide derivative.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

-

Plaque Visualization: After incubation, the cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet. Plaques appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Experimental Workflow: Drug Discovery Process

The discovery and development of benzenesulfonamide-based drugs follow a structured workflow.

Caption: A typical drug discovery workflow.

Conclusion

Benzenesulfonamide derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for medicinal chemists. The ongoing research into their diverse mechanisms of action, particularly in the areas of oncology and infectious diseases, promises to deliver novel and effective treatments for a range of human ailments. This guide provides a foundational understanding of the current landscape of benzenesulfonamide-based drug discovery, offering valuable insights and practical methodologies for researchers in the field.

References

- 1. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 25. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has demonstrated inhibitory activity against key enzymes, indicating its potential for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for conducting an in vitro enzyme inhibition assay to characterize the inhibitory effects of this compound, with a specific focus on its activity against acetylcholinesterase (AChE).

Enzyme Target and Biological Activity

Research has identified this compound as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels at the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has been shown to be the most effective inhibitor of AChE among a series of synthesized derivatives.[1]

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified, as summarized in the table below.

| Compound | Enzyme Target | IC50 Value (µM) |

| This compound | Acetylcholinesterase (AChE) | 75 ± 0.83 |

Table 1: Inhibitory activity of this compound against Acetylcholinesterase.[1]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, a widely used, simple, and sensitive colorimetric assay for measuring AChE activity. The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

-

This compound (Test Compound)

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) (Substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in Tris-HCl buffer to achieve final concentrations ranging from, for example, 1 µM to 1000 µM in the assay wells.

-

AChE Solution: Prepare a solution of AChE in Tris-HCl buffer to a final concentration of 0.025 U/mL.

-

ATCI Solution: Prepare a 15 mM solution of ATCI in Tris-HCl buffer.

-

DTNB Solution: Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

-

-

Assay in 96-well Plate:

-

Add 20 µL of Tris-HCl buffer (for control) or 20 µL of the different concentrations of the test compound to the appropriate wells of a 96-well plate.

-

Add 20 µL of the AChE enzyme solution to each well.

-

Mix the contents gently and pre-incubate at 37°C for 15 minutes.

-

Add 20 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well. The final volume in each well will be 80 µL.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance every minute for a total of 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor. The rate is proportional to the change in absorbance per unit of time (ΔAbs/min).

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula:

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Where:

-

V_control = Rate of reaction in the absence of the inhibitor.

-

V_inhibitor = Rate of reaction in the presence of the inhibitor.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

-

Diagrams

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Caption: Mechanism of acetylcholinesterase inhibition.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals.[1] The inhibition of AChE is a critical therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1] Benzenesulfonamide derivatives have emerged as a promising class of compounds with potential as acetylcholinesterase inhibitors.[1][2] This document provides detailed application notes and protocols for the investigation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide as a potential acetylcholinesterase inhibitor.

This compound is a sulfonamide compound that has been evaluated for its enzyme inhibition properties. The data and protocols presented herein are intended to guide researchers in the further characterization and development of this and related molecules.

Quantitative Data

The acetylcholinesterase inhibitory activity of this compound has been reported in the literature. The following table summarizes the available quantitative data for this compound.

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference Compound |